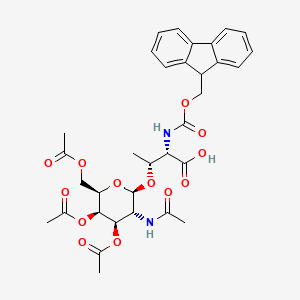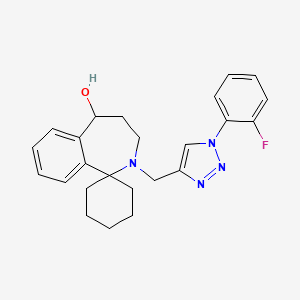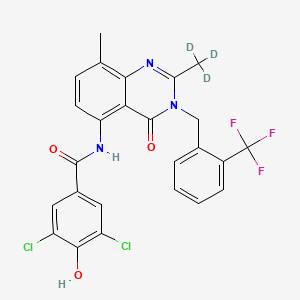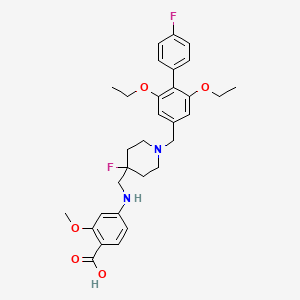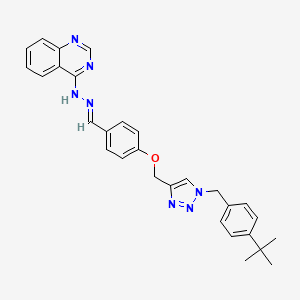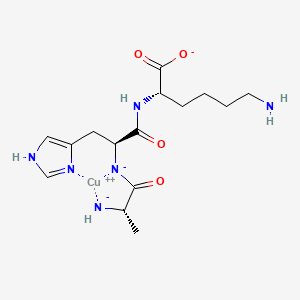
Copper tripeptide-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper tripeptide-3, also known as Glycyl-L-histidyl-L-lysine-Cu(II), is a naturally occurring tripeptide that forms a high-affinity complex with copper ions. It was initially isolated from human serum and later found in saliva and urine. This compound has gained significant attention due to its wide range of biological activities, including wound healing, anti-inflammatory properties, and skin regeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper tripeptide-3 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the free peptide. The peptide is then complexed with copper ions to form the this compound complex .
Industrial Production Methods: Industrial production of this compound typically involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then complexed with copper ions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Copper tripeptide-3 undergoes various chemical reactions, including oxidation and complexation. The copper ion in the complex can exist in multiple oxidation states, such as Cu(I), Cu(II), and Cu(III), which allows it to participate in redox reactions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent in reactions involving this compound.
Complexation: The peptide is complexed with copper ions in aqueous solutions under mild conditions to form the stable this compound complex.
Major Products: The major products formed from these reactions include oxidized substrates and various copper-peptide complexes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Copper tripeptide-3 has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in oxidation reactions due to its peroxidase-like activity.
Medicine: This compound is widely studied for its wound healing and anti-inflammatory properties.
Mécanisme D'action
Copper tripeptide-3 exerts its effects through several molecular mechanisms:
Comparaison Avec Des Composés Similaires
Copper tripeptide-3 is unique compared to other similar compounds due to its high affinity for copper ions and its wide range of biological activities. Some similar compounds include:
Palmitoyl pentapeptide-4: Known for its anti-aging properties, but lacks the metal ion complexation ability of this compound.
This compound stands out due to its ability to form stable complexes with copper ions, which enhances its biological activity and makes it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H23CuN6O4- |
|---|---|
Poids moléculaire |
414.93 g/mol |
Nom IUPAC |
copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate |
InChI |
InChI=1S/C15H25N6O4.Cu/c1-9(17)13(22)21-12(6-10-7-18-8-19-10)14(23)20-11(15(24)25)4-2-3-5-16;/h7-9,11-12,17H,2-6,16H2,1H3,(H4,18,19,20,21,22,23,24,25);/q-1;+2/p-2/t9-,11-,12-;/m0./s1 |
Clé InChI |
NTHUFERRBBBKHC-LBRAPMIBSA-L |
SMILES isomérique |
C[C@@H](C(=O)[N-][C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCCCN)C(=O)[O-])[NH-].[Cu+2] |
SMILES canonique |
CC(C(=O)[N-]C(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)[O-])[NH-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


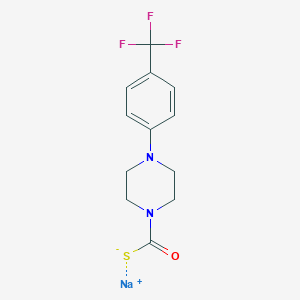
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)
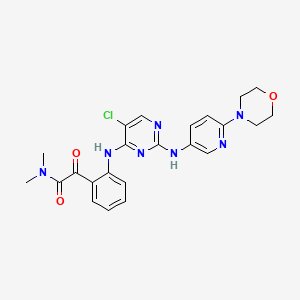
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)
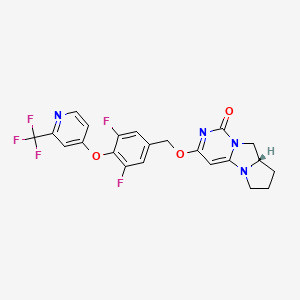
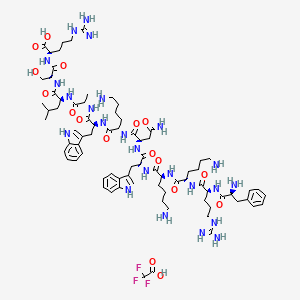
![Propanenitrile, 3-[[2-(2-cyanoethoxy)ethyl][4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B15138760.png)
